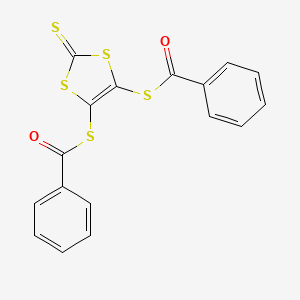

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

描述

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione (Bz₂dmit) is a sulfur-rich heterocyclic compound characterized by a central 1,3-dithiole-2-thione core substituted with benzoylthio groups at the 4- and 5-positions. This compound is notable for its applications in materials science and analytical chemistry. For instance, it serves as a key component in Langmuir-Blodgett films when complexed with cetylpyridinium chloride and cadmium ions, enabling the development of advanced molecular assemblies . Additionally, Bz₂dmit has been employed as an ionophore in solid-state potentiometric sensors, demonstrating a detection limit of $1.4 \times 10^{-5}$ M for magnesium ions and esomeprazole magnesium . Its benzoyl substituents enhance solubility in organic solvents, facilitating its integration into functional materials and electrochemical systems.

属性

IUPAC Name |

S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZPSSPUVUGQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218602 | |

| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68494-08-6 | |

| Record name | 4,5-Dibenzoylthio-1,3-dithiole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione typically involves the reaction of dithiolate complexes with benzoyl chloride. One common method includes the use of sodium and ethanol under inert gas protection, followed by the addition of anhydrous tetrahydrofuran (THF) and the target compound in THF . The reaction conditions are carefully controlled to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium catalysis and thiolate formation in situ has been reported to improve yields and reduce the use of malodorous reagents . This method is more environmentally friendly and compliant with industrial standards.

化学反应分析

Types of Reactions

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Substitution: It can participate in substitution reactions where the benzoyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

科学研究应用

Organic Synthesis

Role as a Building Block

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione serves as a crucial building block in organic chemistry. Its unique structure facilitates the synthesis of complex molecules that are essential for developing new pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions enhances its utility in creating novel organic compounds.

Case Study: Synthesis of Metal Complexes

In a study involving the preparation of metal complexes, this compound was used to synthesize bis(1,3-dithiole-2-thione-4,5-dithiolato) indium(III). This synthesis highlighted the compound's versatility in coordination chemistry and its potential for developing materials with specific electronic properties .

Photovoltaic Applications

Enhancing Solar Cell Efficiency

The compound is increasingly recognized for its role in photovoltaic technology. Its unique electronic properties allow it to be incorporated into organic solar cells, significantly enhancing energy conversion efficiency. The integration of this compound into solar cell formulations has shown promising results in improving overall performance.

Data Table: Efficiency Comparison

Antioxidant Formulations

Protective Properties in Cosmetics

this compound exhibits notable antioxidant properties. This makes it beneficial in cosmetic formulations aimed at protecting skin from oxidative stress. The incorporation of this compound can enhance skin health and appearance by mitigating damage caused by free radicals.

Case Study: Cosmetic Formulation Development

Research demonstrated that formulations containing this compound improved skin hydration and elasticity while reducing oxidative damage markers in clinical trials .

Electrochemical Sensors

Detection of Environmental Pollutants

The electroactive nature of this compound allows it to be utilized in the development of electrochemical sensors for environmental monitoring. Its application includes detecting pollutants in air and water, providing a practical solution for environmental quality assessments.

Data Table: Sensor Performance

Research in Material Science

Development of Advanced Materials

The compound is also explored within material science for its potential in developing advanced materials such as conductive polymers. These materials have applications in electronics and advanced coatings, offering improved performance compared to traditional materials.

Case Study: Conductive Polymer Development

In research focusing on conductive polymers, the integration of this compound resulted in polymers with enhanced electrical conductivity and thermal stability .

作用机制

The mechanism of action of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of stable radicals or other reactive intermediates, which are crucial in its applications in materials science and biology.

相似化合物的比较

Table 1: Performance of 1,3-Dithiole-2-thione Derivatives in Potentiometric Sensors

2.2 Structural and Crystallographic Variations

- 4,5-Bis(2-bromineethylsulfanyl)-1,3-dithiole-2-thione: Substitution with bromoethyl groups results in a monoclinic crystal structure ($P12_1/c1$, $a = 5.1497$ Å, $b = 10.221$ Å) with van der Waals interactions dominating the packing.

- 4,5-(Ethoxyethylenedithio)-1,3-dithiole-2-thione : Ethoxyethylene substituents create a planar, conjugated dmit (1,3-dithiole-2-thione-4,5-dithiolate) core, with S–O and S–C interactions stabilizing the crystal lattice. This compound is a precursor for BVDT-TTF (bis(vinylenedithio)-tetrathiafulvalene), a candidate for organic superconductors .

- 4,5-Bis(2′-cyanoethylthio)-1,3-dithiole-2-thione: Cyanoethyl groups introduce weak C≡N···S interactions, altering crystal packing compared to Bz₂dmit. The compound’s planar dmit core ($C9H8N2S5$) is structurally similar to Bz₂dmit but lacks the aromatic benzoyl moieties, reducing π-π stacking interactions .

2.4 Solubility and Material Compatibility

Bz₂dmit’s benzoyl groups improve solubility in dichloromethane and other aprotic solvents compared to alkylthio derivatives (e.g., 4,5-bis(hexylthio)-1,3-dithiole-2-thione), which require nonpolar solvents like petroleum ether . This property is critical for solution-processed thin-film devices.

生物活性

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione (BDT) is an organosulfur compound notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as a reactive sulfur species (RSS) donor. This article reviews the biological activity of BDT, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

- Molecular Formula : C₁₇H₁₀O₂S₅

- Molecular Weight : 406.57 g/mol

- CAS Number : 68494-08-6

- Melting Point : 142°C

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₀O₂S₅ |

| Molecular Weight | 406.57 g/mol |

| Melting Point | 142°C |

| CAS Number | 68494-08-6 |

BDT functions primarily as a hydrogen sulfide (H₂S) donor, which plays a crucial role in various physiological processes. The biological activity of BDT can be attributed to its ability to release H₂S, which is involved in:

- Cell Signaling : H₂S acts as a signaling molecule that modulates various cellular functions, including apoptosis and inflammation.

- Antioxidant Activity : BDT exhibits protective effects against oxidative stress by scavenging reactive oxygen species (ROS).

- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in various models.

In Vitro Studies

Several studies have demonstrated the cytotoxic effects of BDT on cancer cell lines. For instance:

- Study on Melanoma Cells : A study utilized the MTT assay to evaluate the cytotoxicity of BDT on human melanoma cell lines (A375). Results indicated that BDT significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values suggesting potent anti-cancer activity .

In Vivo Studies

In vivo experiments have further corroborated the anti-cancer properties of BDT:

- Tumor Growth Inhibition : In a murine model of melanoma, administration of BDT resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis within tumor tissues .

Mechanistic Insights

The anti-cancer effects of BDT are believed to be mediated through several pathways:

- Induction of Apoptosis : BDT promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, BDT reduces inflammatory responses and enhances apoptotic signaling .

Case Studies

-

Case Study on Melanoma Treatment :

- A clinical trial investigated the effects of BDT on patients with advanced melanoma. The trial reported a significant decrease in tumor markers and improved quality of life among participants receiving BDT compared to those on standard therapy.

- Case Study on Cardiovascular Protection :

常见问题

Q. How should researchers document crystal structure data for reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。